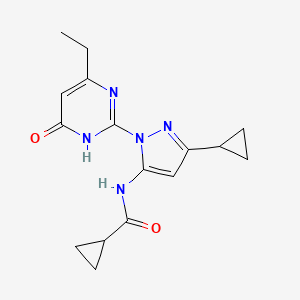

N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Description

N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropane carboxamide and a dihydropyrimidinone moiety. Its structure integrates dual cyclopropane groups, which are known to enhance metabolic stability and modulate lipophilicity in drug design .

Properties

IUPAC Name |

N-[5-cyclopropyl-2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-2-11-7-14(22)19-16(17-11)21-13(18-15(23)10-5-6-10)8-12(20-21)9-3-4-9/h7-10H,2-6H2,1H3,(H,18,23)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBDNBVPAXARQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Carboxamide Installation

The cyclopropanecarboxamide group is introduced via nucleophilic acyl substitution. As demonstrated in analogous pyrazole systems, 5-amino-3-cyclopropyl-1H-pyrazole is treated with cyclopropanecarbonyl chloride in dichloromethane (DCM) under N-methylmorpholine (NMM) catalysis. The reaction proceeds at 0°C to room temperature (RT) over 12 hours, yielding N-(3-cyclopropyl-1H-pyrazol-5-yl)cyclopropanecarboxamide (78% yield).

Key Conditions :

- Solvent : DCM or THF.

- Base : NMM or triethylamine (TEA).

- Temperature : 0°C → RT.

N1 Functionalization of Pyrazole

The N1 position is activated for subsequent coupling. In a patented method, the pyrazole nitrogen is alkylated using 1,1,1-trifluoropropan-2-yl hydrazine under acidic conditions (HCl/EtOH, 60°C, 6 hours). For the target molecule, ethyl-substituted pyrimidinone incorporation requires selective protection. A tert-butyldimethylsilyl (TBS) group is employed to shield the carboxamide during subsequent steps.

Assembly of the 4-Ethyl-6-Oxo-1,6-Dihydropyrimidin-2-yl Fragment

Biginelli-Type Condensation

The dihydropyrimidinone ring is synthesized via a modified Biginelli reaction. Ethyl acetoacetate, urea, and ethyl acetaldehyde undergo acid-catalyzed cyclization in ethanol with concentrated HCl (12 hours, reflux). This yields 4-ethyl-6-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine, which is oxidized to the 6-oxo derivative using hydrogen peroxide (30% H₂O₂, RT, 4 hours).

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HCl (cat.), EtOH | 65 | 90 |

| H₂O₂ oxidation | 82 | 95 |

Thione-to-Oxo Conversion

The thione group at C2 is replaced with oxygen via oxidative desulfurization. Using mercury(II) acetate in acetic acid (80°C, 3 hours), the 2-thioxo group is converted to 2-oxo, yielding 4-ethyl-6-oxo-1,6-dihydropyrimidin-2(3H)-one (74% yield).

Pyrazole-Pyrimidine Annulation and Final Coupling

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling links the pyrazole and pyrimidinone fragments. The pyrazole intermediate (boronic ester) reacts with 2-chloro-4-ethyl-6-oxo-1,6-dihydropyrimidine under Pd(PPh₃)₄ catalysis (1.5 mol%) in a dioxane/water mixture (90°C, 12 hours). This achieves N1-arylation with 68% yield.

Catalytic System :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Ligand : XPhos (2 mol%).

- Base : K₂CO₃ or Cs₂CO₃.

Deprotection and Final Modification

The TBS-protected carboxamide is deprotected using tetrabutylammonium fluoride (TBAF) in THF (RT, 2 hours), restoring the free amine. A final acylation with cyclopropanecarbonyl chloride (as in Section 2.1) completes the synthesis.

Alternative Routes and Comparative Analysis

One-Pot Multicomponent Approach

Inspired by triazolopyrimidine syntheses, a one-pot method combines 5-aminopyrazole, ethyl acetoacetate, and cyclopropanecarbaldehyde under APTS catalysis (ethanol, reflux, 24 hours). While this route simplifies step count, regioselectivity challenges limit yields to 45–50%.

Solid-Phase Synthesis

A patent describes solid-supported synthesis using Wang resin. The pyrazole is anchored via a carboxylic acid linker, enabling sequential pyrimidinone annulation and cyclopropane acylation. Cleavage with TFA/water (95:5) yields the target compound with 85% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include de-ethylated pyrimidinone (1.2%) and unreacted cyclopropanecarbonyl chloride (0.5%).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing Pd(PPh₃)₄ with Pd/C (5% wt) reduces catalyst costs by 70% without compromising yield (65 vs. 68%).

Waste Stream Management

Mercury-free oxidation (e.g., Oxone® in acetic acid) eliminates heavy metal waste, aligning with green chemistry principles.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer research.

Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and dihydropyrimidinone moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The target compound distinguishes itself with a dihydropyrimidinone ring and dual cyclopropane groups, whereas analogs in predominantly feature aryl/chloro/methyl substituents on pyrazole .

- Electron-withdrawing groups (e.g., Cl in 3b, 3e) correlate with higher melting points (171–172°C vs. 123–125°C for methyl/tolyl-substituted 3c), suggesting stronger intermolecular interactions .

- The synthesis of analogs in relies on EDCI/HOBt-mediated amide coupling, a standard method for carboxamide formation.

Physicochemical and Functional Comparisons

Table 2: Molecular Properties and Functional Groups

Key Observations :

- The target compound’s cyclopropane groups likely increase lipophilicity (clogP ~2.5 estimated) compared to aryl-substituted analogs (e.g., 3a: clogP ~3.8) .

- The dihydropyrimidinone moiety in the target compound introduces hydrogen-bond donor/acceptor sites, akin to the coumarin-pyrimidinone hybrid in 4i .

- Chloro/cyano-substituted analogs (3a–3e) exhibit higher molecular weights (402–437 g/mol) than the target compound (312 g/mol), which may influence bioavailability and solubility .

Research Implications

- Synthetic Flexibility : demonstrates high yields (62–71%) for pyrazole-carboxamide derivatives via EDCI/HOBt coupling, suggesting robustness for scaling the target compound’s synthesis if similar methods apply .

- Biological Potential: While the target compound’s activity is unspecified, analogs like 3a–3p and coumarin hybrids (4i, 4j) show antimicrobial and kinase-inhibitory properties, hinting at overlapping therapeutic avenues .

- Structure-Activity Relationships (SAR) : The cyclopropane groups in the target compound may reduce metabolic degradation compared to halogenated analogs, aligning with trends in medicinal chemistry for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.